molecular formula C16H16N4O2S B4510005 3-(3-acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4510005
M. Wt: 328.4 g/mol
InChI Key: XEHZTPUCJHHHNP-UHFFFAOYSA-N
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Description

3-(3-Acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound featuring an indole ring system, an acetyl group, a thiadiazole ring, and a propanamide moiety

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10(21)13-9-20(14-6-4-3-5-12(13)14)8-7-15(22)17-16-19-18-11(2)23-16/h3-6,9H,7-8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHZTPUCJHHHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The acetyl group can be introduced through acetylation reactions, while the thiadiazole ring can be formed through cyclization reactions involving thiosemicarbazides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles or thiadiazoles.

  • Addition: Formation of adducts or new functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Medicine: The compound has been investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

This compound is unique due to its specific structural features, such as the combination of the indole and thiadiazole rings. Similar compounds include other indole derivatives and thiadiazole-containing molecules, but the presence of the acetyl group and the propanamide moiety sets it apart. These structural differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

  • 3-Acetylindole

  • 1H-Indole-3-carboxaldehyde

  • 1,3,4-Thiadiazole derivatives

  • Propanamide derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

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